![molecular formula C23H26N4O6S B2635833 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-43-6](/img/structure/B2635833.png)
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound featuring a sulfamoyl group, a benzamide core, and an oxadiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Benzamide Group: The oxadiazole intermediate is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Introduction of the Sulfamoyl Group: The final step involves the reaction of the benzamide intermediate with N-butyl-N-ethylsulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: To ensure high yield and purity.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation to achieve the desired product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction processes.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced oxadiazole derivatives.
Substitution Products: Various functionalized aromatic compounds.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with oxadiazole moieties often exhibit significant anticancer properties. The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin structure may enhance the compound's efficacy against various cancer cell lines. Studies have shown that derivatives of benzo[d]dioxins can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth factors .
Neuroprotective Effects
The compound's potential neuroprotective effects are being investigated in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibitors targeting butyrylcholinesterase (BChE), an enzyme linked to cognitive decline, have been explored for their therapeutic benefits. The structural features of this compound suggest it may interact favorably with BChE, potentially improving cognitive functions in affected individuals .
Pharmacological Applications
Antimicrobial Properties
The sulfamoyl group in the compound may impart antimicrobial activity, making it a candidate for further studies in treating bacterial infections. Compounds containing sulfamoyl groups have been reported to exhibit broad-spectrum antibacterial properties, which could be beneficial in developing new antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound useful in treating conditions characterized by chronic inflammation .
Environmental Science
Biodegradability and Environmental Impact
The environmental implications of synthetic compounds are crucial for assessing their safety. Research into the biodegradability of similar compounds suggests that modifications can enhance their environmental compatibility. Understanding the degradation pathways of this compound is essential for evaluating its ecological footprint and potential toxicity to aquatic life .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Potential Benefits |
---|---|---|
Medicinal Chemistry | Anticancer agents | Induction of apoptosis in cancer cells |
Neuroprotective agents | Potential improvement in cognitive function | |
Pharmacology | Antimicrobial agents | Broad-spectrum antibacterial activity |
Anti-inflammatory treatments | Modulation of chronic inflammation | |
Environmental Science | Biodegradability studies | Assessing ecological impact |
作用機序
The mechanism of action of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully elucidated but may involve:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: Involvement in signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
4-(N-butyl-N-ethylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but lacks the dioxin moiety.
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
Structural Complexity: The presence of both the oxadiazole ring and the dioxin moiety makes it unique.
Potential Biological Activity: The combination of these functional groups may confer unique biological properties not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
生物活性
The compound 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a benzamide core modified with a sulfamoyl group and an oxadiazole moiety linked to a dihydrobenzo[dioxin] group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with specific protein targets involved in disease pathways. Notably:
- Bromodomain Inhibition : Similar compounds have been shown to inhibit bromodomain proteins such as BRD4, which are crucial in regulating gene expression associated with various cancers and inflammatory diseases .
- Transcriptional Regulation : The compound may modulate transcriptional pathways by affecting chromatin structure and function through its interaction with bromodomains .
In Vitro Studies
In vitro studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Line Testing : The compound was tested on human breast cancer (MCF7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
In Vivo Studies
Preclinical studies using animal models have provided insights into the compound's efficacy:
- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound resulted in a marked reduction in tumor volume compared to control groups. The observed reduction was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Breast Cancer Model : A study demonstrated that treatment with the compound led to significant tumor regression in mice bearing MCF7 xenografts. Histological analysis revealed reduced proliferation markers (Ki67) and increased apoptosis markers (Caspase-3 activation) .
- Inflammation Models : The compound also showed promise in models of inflammation where it reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent .
Comparative Data Table
Biological Activity | Cell Line | IC50 (µM) | Effect Observed |
---|---|---|---|
Cytotoxicity | MCF7 | 5.0 | Apoptosis induction |
Cytotoxicity | A549 | 6.5 | Cell cycle arrest |
Tumor Growth Inhibition | Xenograft Model | N/A | Tumor volume reduction |
Anti-inflammatory | RAW 264.7 Macrophages | N/A | Reduced cytokine levels |
特性
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-3-5-14-27(4-2)34(29,30)17-12-10-16(11-13-17)21(28)24-23-26-25-22(33-23)20-15-31-18-8-6-7-9-19(18)32-20/h6-13,20H,3-5,14-15H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZHFPOYIPRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。